molecular formula C20H17ClN2O5S2 B2878625 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941901-20-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B2878625
CAS No.: 941901-20-8
M. Wt: 464.94
InChI Key: QXAGDWRDTUXEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a sophisticated hybrid structure, incorporating multiple pharmacophores known to confer bioactive properties. Its molecular architecture includes a benzodioxole moiety, a central thiazole ring, and a 4-chlorophenyl sulfonyl group linked via a butanamide chain. Each of these components is prevalent in compounds with documented pharmacological activities, suggesting this molecule has high potential for various investigative applications. The design of this compound leverages the established research value of its core fragments. The benzodioxole unit is a common feature in many biologically active molecules and is frequently explored for its potential interactions with enzymatic targets . The 2-aminothiazole scaffold is a privileged structure in drug discovery, often associated with a range of activities, including kinase inhibition . Furthermore, the sulfonamide functional group is a classic pharmacophore found in many therapeutic agents and is known to inhibit enzymes like carbonic anhydrase . The specific inclusion of a chlorophenylsulfonyl group is a structural motif present in compounds under investigation for targeted protein inhibition . This reagent is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S2/c21-14-4-6-15(7-5-14)30(25,26)9-1-2-19(24)23-20-22-16(11-29-20)13-3-8-17-18(10-13)28-12-27-17/h3-8,10-11H,1-2,9,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAGDWRDTUXEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the benzo[d][1,3]dioxole group. The final step involves the sulfonylation of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. The thiazole ring and benzo[d][1,3]dioxole moiety can bind to active sites on enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Key Structural Features Synthesis Highlights Reference
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide (Target) Thiazole, benzo[d][1,3]dioxol-5-yl, 4-chlorophenylsulfonyl, butanamide Likely involves sulfonylation of butanamide and thiazole ring functionalization -
4-CMTB [(S)-2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide] Thiazole, 4-chlorophenyl, butanamide Amide coupling of thiazol-2-amine with chlorophenyl-substituted acid
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide Thiadiazole, 4-chlorophenylmethyl, butanamide, phenoxy Condensation of thiadiazol-2-amine with phenoxybutanoyl chloride
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole, benzo[d][1,3]dioxol-5-yl, 4-chlorophenyl, cyclopropanecarboxamide Cyclopropane-carboxylic acid coupling with amino-thiazole intermediate
ASN90 [(S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide] Thiadiazole, benzo[d][1,3]dioxol-5-yl, piperazine, acetamide Multi-step synthesis involving piperazine and thiadiazole ring formation

Key Observations :

  • The target compound’s 4-((4-chlorophenyl)sulfonyl) group distinguishes it from analogs like 4-CMTB, which lacks a sulfonyl moiety. This group enhances polarity and may improve aqueous solubility .
Physicochemical Properties

Molecular properties such as polar surface area (PSA) , rotatable bonds , and logP are critical for bioavailability ().

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Rotatable Bonds PSA (Ų) logP (Calculated)
Target Compound ~527.0 8 ~120 ~3.5
4-CMTB 294.8 5 70 3.8
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 429.9 7 95 4.2
ASN90 ~445.5 6 110 2.5

Key Observations :

  • Its 8 rotatable bonds may negatively impact oral bioavailability compared to ASN90 (6 rotatable bonds), aligning with ’s findings .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a complex organic compound with significant biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in the context of anticancer activity, enzyme inhibition, and antibacterial properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H18ClN2O3S
  • Molecular Weight : 404.88 g/mol
  • IUPAC Name : this compound

The presence of the benzo[d][1,3]dioxole moiety is significant for its biological activity, as it is known to enhance the interaction with various biological targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds similar to this compound. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin . The compound's mechanism of action includes:

  • EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2 .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Compounds structurally related to this compound have shown strong AChE inhibitory activity, which is relevant for treating Alzheimer's disease . The IC50 values for some derivatives were reported as low as 2.7 µM.
CompoundIC50 (µM)Target
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide2.7AChE
Doxorubicin7.46 (HepG2)Cancer

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Research indicates moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis while showing weaker effects against others .

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Signaling Pathways Modulation : It alters key signaling pathways involved in cell proliferation and survival.
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, enhancing its potential efficacy against cancer and other diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antitumor Activity : A study found that derivatives exhibited IC50 values significantly lower than doxorubicin in various cancer cell lines, indicating potent anticancer properties .
  • Enzyme Inhibition Studies : Research on similar thiazole derivatives demonstrated strong inhibition against AChE and urease, suggesting potential therapeutic applications in neurodegenerative diseases and urea cycle disorders .
  • Antibacterial Screening : Compounds were tested against multiple bacterial strains, showing varying degrees of inhibition that could be harnessed for developing new antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.